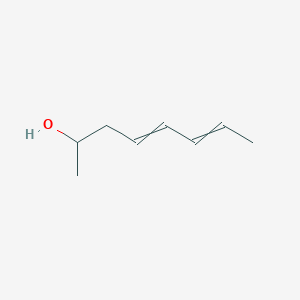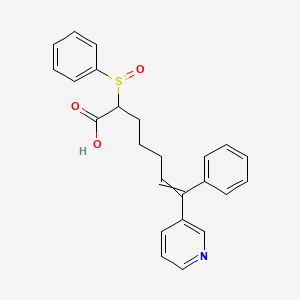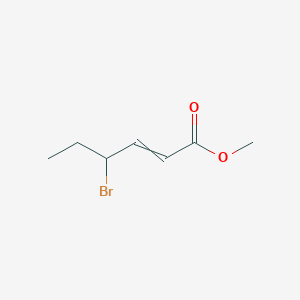
Methyl 4-bromohex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromohex-2-enoate: is an organic compound with the molecular formula C7H11BrO2 It is an ester derivative of hexenoic acid, featuring a bromine atom at the fourth carbon and a double bond between the second and third carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromohex-2-enoate can be synthesized through various methods. One common approach involves the bromination of methyl hex-2-enoate. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-bromohex-2-enoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, KOtBu, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in anhydrous ether.
Oxidation: KMnO4 in aqueous or acidic conditions.
Major Products:
Substitution: Various substituted hexenoates.
Reduction: Methyl 4-hydroxyhex-2-enoate.
Oxidation: Hexenoic acid derivatives.
Scientific Research Applications
Methyl 4-bromohex-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or bromine substitution.
Material Science: It is used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 4-bromohex-2-enoate in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The double bond in the molecule can also participate in addition reactions, where reagents add across the double bond, leading to various products.
Comparison with Similar Compounds
Methyl 4-bromocrotonate: Similar structure but with a shorter carbon chain.
Methyl 4-chlorohex-2-enoate: Chlorine atom instead of bromine.
Methyl 4-bromohexanoate: Lacks the double bond present in methyl 4-bromohex-2-enoate.
Uniqueness: this compound is unique due to the presence of both a bromine atom and a double bond, which provides distinct reactivity patterns compared to its analogs. This combination allows for a wider range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
91664-06-1 |
|---|---|
Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
methyl 4-bromohex-2-enoate |
InChI |
InChI=1S/C7H11BrO2/c1-3-6(8)4-5-7(9)10-2/h4-6H,3H2,1-2H3 |
InChI Key |
ITUFMJJVKOEQSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CC(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)

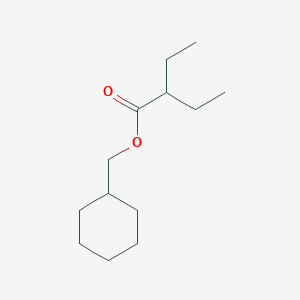
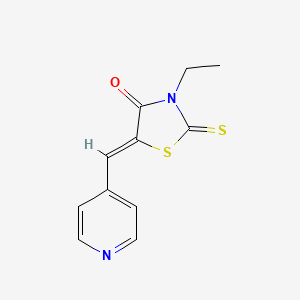
![4-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14366384.png)
![N-Phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14366386.png)
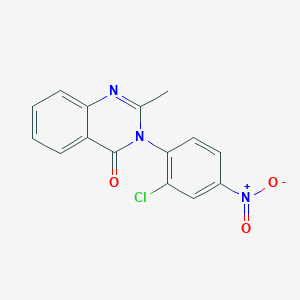
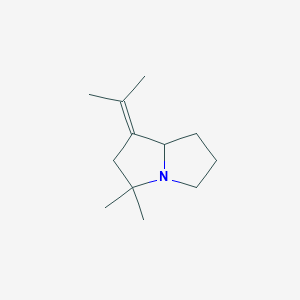
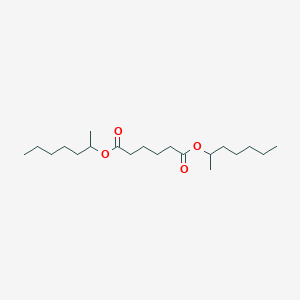

![2-{[(3-Phenylprop-2-yn-1-yl)oxy]methoxy}ethan-1-ol](/img/structure/B14366414.png)
![Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate](/img/structure/B14366417.png)
